![molecular formula C13H14ClN3O3 B13482907 2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide](/img/structure/B13482907.png)
2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide is a compound known for its role as a thalidomide analogue. Thalidomide is known for recruiting E3 Ligase, which is involved in the ubiquitinylation and subsequent destruction of specific proteins . This compound features a chloroacetamide group, which is a thiol-specific reactive group .
准备方法
The synthesis of 2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide involves several steps. One common synthetic route includes the reaction of 2,6-dioxopiperidine with 3-aminoacetophenone under specific conditions to form the intermediate product. This intermediate is then reacted with chloroacetyl chloride to yield the final compound . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products .
化学反应分析
2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, particularly with thiol-containing compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
科学研究应用
2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide has several scientific research applications:
作用机制
The mechanism of action of 2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide involves the recruitment of E3 Ligase, which facilitates the ubiquitinylation and subsequent degradation of target proteins . The chloroacetamide group in the compound is thiol-specific, allowing it to form covalent bonds with thiol groups in proteins, thereby tagging them for degradation .
相似化合物的比较
2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide is unique due to its specific structure and reactivity. Similar compounds include:
Thalidomide: The parent compound, known for its role in recruiting E3 Ligase.
Lenalidomide: Another thalidomide analogue with similar protein degradation properties.
Pomalidomide: A more potent analogue used in various therapeutic applications.
These compounds share similar mechanisms of action but differ in their potency, specificity, and applications .
属性
分子式 |
C13H14ClN3O3 |
|---|---|
分子量 |
295.72 g/mol |
IUPAC 名称 |
2-chloro-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C13H14ClN3O3/c14-7-12(19)16-9-3-1-2-8(6-9)15-10-4-5-11(18)17-13(10)20/h1-3,6,10,15H,4-5,7H2,(H,16,19)(H,17,18,20) |
InChI 键 |
RAHLJETULYNAOL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1NC2=CC(=CC=C2)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)
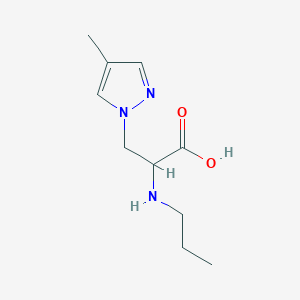
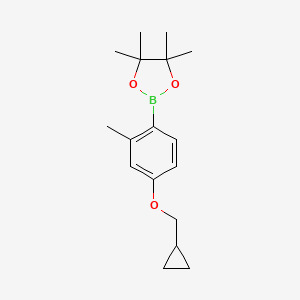
![rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride](/img/structure/B13482852.png)
![Methyl[(2-methylmorpholin-2-yl)methyl]amine](/img/structure/B13482853.png)
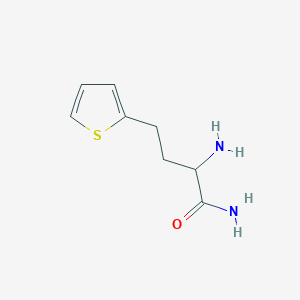
![2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13482859.png)
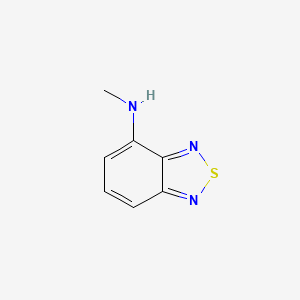
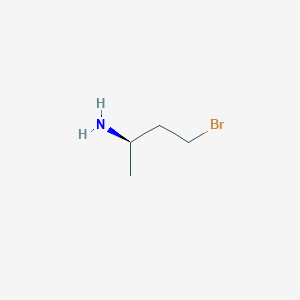
![Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)carbamate](/img/structure/B13482867.png)


![2-[(2-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13482885.png)
![1-(1-(2-Methoxyethyl)-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine](/img/structure/B13482887.png)
